Copper dibutyl diphthalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

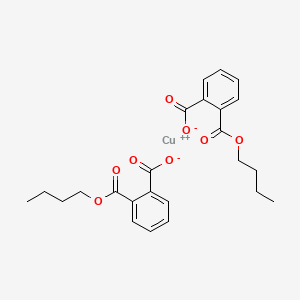

Copper dibutyl diphthalate is a chemical compound that belongs to the class of metal-organic frameworks It is composed of copper ions coordinated with dibutyl diphthalate ligands

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copper dibutyl diphthalate can be synthesized through the reaction of copper salts with dibutyl diphthalate under controlled conditions. One common method involves the use of copper acetate and dibutyl diphthalate in an organic solvent such as ethanol. The reaction is typically carried out at elevated temperatures (around 120-150°C) in the presence of a catalyst like concentrated sulfuric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of phthalic anhydride with normal butyl alcohol in the presence of a copper catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Removal of Dibutyl Phthalate (DBP) using Copper-Based Metal-Organic Frameworks (Cu-BTC)

Copper-based metal-organic frameworks (Cu-BTC) can remove dibutyl phthalate (DBP) through adsorption and heterogeneous catalytic reaction mechanisms .

-

Efficiency and Mechanism DBP can be removed in a wide pH range by activated Cu-BTC (Cu-BTC-A) . The process involves adsorption and a heterogeneous catalytic reaction .

-

Limitations Complete DBP removal is hindered by radical scavenging reactions within Cu-BTC-A cages, where persulfate (PS) can enter freely, but DBP is blocked due to its larger molecular size compared to the microporous cages of Cu-BTC-A . Cu-BTC-A exhibits a low adsorption capacity for DBP because the molecular size of DBP (15.84 × 11.00 × 7.56 Å) exceeds the diameter of the microporous cages (approximately 9 × 9 Å) of Cu-BTC-A .

Factors Affecting DBP Removal

Several parameters influence the efficiency of DBP removal by Cu-BTC-A in the presence of persulfate (PS) .

-

PS Concentration Adjusting the concentration of PS impacts the removal efficiency .

-

Catalyst Dosage Increased Cu-BTC-A dosages accelerate DBP removal, with efficiency rising from 25.5% to 88.7% as the dosage increases from 0.5 to 3.0 g/L . This is attributed to more catalytic sites for PS contact, resulting in more free radicals .

Joint Toxicity of Phthalates and Copper

The joint toxicity of copper and phthalates, including DBP, has been evaluated in aquatic organisms .

-

Antagonism Effects Antagonistic effects were observed in the combined toxicity of Cu(II) with DBP, suggesting that the presence of copper can alter the toxicity of DBP .

-

Toxicity Order The toxicity order for the tested species was DEHP + Cu(II) > DBP + Cu(II) > Cu(II) > DEHP > DBP .

Copper(II) in Degradation of DBP

The presence of copper ions (Cu2+) can improve the degradation efficiency of DBP in UV/H2O2 processes . Even at low concentrations (0.01 mg/L), Cu2+ enhances DBP degradation, suggesting a strong potential for applying UV/H2O2 in removing DBP with environmentally relevant levels of copper .

Reactions of Copper Complexes

Copper complexes are utilized in various catalytic reactions .

Wissenschaftliche Forschungsanwendungen

2.1. Catalysis in Organic Reactions

CuDBP has been investigated for its role as a catalyst in various organic reactions, particularly in the oxidation of organic pollutants.

- Case Study: Oxidation of Dibutyl Phthalate

A study demonstrated that copper-based metal-organic frameworks (Cu-MOFs), including CuDBP, effectively catalyze the oxidation of dibutyl phthalate (DBP) using hydrogen peroxide. The results indicated a degradation efficiency exceeding 99% under optimal conditions, showcasing CuDBP's potential as a catalyst for environmental remediation .

| Reaction Type | Catalyst Used | Degradation Efficiency | Conditions |

|---|---|---|---|

| Oxidation of DBP | CuDBP | >99% | Optimal pH, temperature, and catalyst dosage |

2.2. Heterogeneous Catalysis

CuDBP has also been employed in heterogeneous catalysis, where it facilitates chemical reactions on solid surfaces.

- Case Study: Removal of Phthalates from Water

Research indicated that CuDBP can be integrated into filtration systems to remove phthalates from wastewater. The mechanism involves adsorption followed by catalytic degradation, significantly reducing pollutant concentrations .

3.1. Phthalate Removal from Wastewater

The removal of dibutyl phthalate from wastewater is critical due to its environmental persistence and toxicity.

- Mechanism of Action

CuDBP acts through a dual mechanism: adsorption onto the catalyst surface followed by catalytic degradation via oxidative processes involving persulfate ions .

| Parameter | Value/Condition |

|---|---|

| Initial pH | 5-9 |

| Persulfate concentration | 0.01-0.1 M |

| Catalyst dosage | 0.5 g/L |

3.2. Toxicological Studies

Studies have shown that exposure to dibutyl phthalate can lead to reproductive toxicity and endocrine disruption in animal models, highlighting the importance of effective removal techniques using CuDBP .

4.1. Plasticizer in Polymers

CuDBP is utilized as a plasticizer in various polymer formulations to enhance flexibility and durability.

- Applications include:

- Automotive components

- Construction materials

- Coatings and sealants

4.2. Consumer Products

The compound is also found in consumer products such as cosmetics and personal care items due to its properties as a solvent and fixative .

| Product Type | Common Uses |

|---|---|

| Cosmetics | Nail polish, fragrances |

| Industrial Materials | Adhesives, sealants |

Health and Safety Considerations

While CuDBP offers numerous applications, it is essential to consider its health implications:

- Endocrine Disruption : Studies indicate that dibutyl phthalate may interfere with hormonal functions, raising concerns about its use in consumer products .

- Regulatory Status : Many jurisdictions have imposed restrictions on the use of phthalates in children's toys and cosmetics due to potential health risks .

Wirkmechanismus

The mechanism of action of copper dibutyl diphthalate involves its ability to coordinate with various substrates through its copper centers. This coordination facilitates catalytic reactions by stabilizing transition states and lowering activation energies. The molecular targets include organic molecules with functional groups that can interact with the copper centers, leading to enhanced reactivity and selectivity in chemical transformations .

Vergleich Mit ähnlichen Verbindungen

- Copper diethyl diphthalate

- Copper dimethyl diphthalate

- Copper dioctyl diphthalate

Comparison: Copper dibutyl diphthalate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and stability. Compared to copper diethyl diphthalate and copper dimethyl diphthalate, this compound has longer alkyl chains, resulting in different physical and chemical properties. Copper dioctyl diphthalate, with even longer alkyl chains, exhibits distinct characteristics in terms of hydrophobicity and interaction with substrates .

Eigenschaften

CAS-Nummer |

5423-38-1 |

|---|---|

Molekularformel |

C12H14CuO4 |

Molekulargewicht |

285.78 g/mol |

IUPAC-Name |

2-butoxycarbonylbenzoic acid;copper |

InChI |

InChI=1S/C12H14O4.Cu/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14;/h4-7H,2-3,8H2,1H3,(H,13,14); |

InChI-Schlüssel |

MXDGMPUQQFKSTE-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Cu+2] |

Kanonische SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)O.[Cu] |

Verwandte CAS-Nummern |

131-70-4 (Parent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.